1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both fluorinated and indole-containing compounds. It is used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one typically involves the condensation of 2-methylindole with a trifluoromethyl ketone. One common method includes the use of trifluoroacetyl chloride and 2-methylindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous introduction of raw materials such as trifluoroacetyl chloride and 2-methylindole into a reactor, followed by continuous extraction of the product, can streamline the process and reduce the risk of hazardous conditions .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The indole moiety is known to bind to certain protein targets, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but with a hydroxy group instead of an indole moiety.
1,1,1-Trifluoro-4-methoxybut-3-en-2-one: Contains a methoxy group instead of an indole moiety.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Features an ethoxy group instead of an indole moiety.
Uniqueness
1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of both a trifluoromethyl group and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-8-9(6-7-12(18)13(14,15)16)10-4-2-3-5-11(10)17-8/h2-7,17H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOHFOPOOMVLRS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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